molecular formula C26H26N2O7S B10886412 methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate

methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate

Cat. No.: B10886412
M. Wt: 510.6 g/mol
InChI Key: KKXRTSHPYKIKGK-FYJGNVAPSA-N
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Description

METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as allyl, methoxy, and thiazolidine rings

Properties

Molecular Formula

C26H26N2O7S

Molecular Weight

510.6 g/mol

IUPAC Name

methyl 2-[2-methoxy-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-prop-2-enylphenoxy]acetate

InChI

InChI=1S/C26H26N2O7S/c1-5-6-18-11-17(12-20(33-3)24(18)35-15-23(30)34-4)13-21-25(31)28(26(32)36-21)14-22(29)27-19-9-7-16(2)8-10-19/h5,7-13H,1,6,14-15H2,2-4H3,(H,27,29)/b21-13+

InChI Key

KKXRTSHPYKIKGK-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OCC(=O)OC)CC=C)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OCC(=O)OC)CC=C)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base.

    Final esterification: The final step involves esterification of the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-HYDROXYPHENOXY]ACETATE: Similar structure but with a hydroxyl group instead of a methoxy group.

    METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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